molecular formula C27H24FN3O2 B2958225 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 921804-36-6

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

Cat. No. B2958225
CAS RN: 921804-36-6
M. Wt: 441.506
InChI Key: BUTJHYUWSANWLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridazine ring (based on the “pyridazin” in the name), fluorophenyl groups (indicated by “4-fluorophenyl”), and diphenylpropanamide groups . It’s important to note that the exact properties and characteristics would depend on the specific structure of the compound, which isn’t fully detailed in the name.


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement of the atoms and groups within the compound. As an example, a compound named “Benzamide, N-(4-fluorophenyl)-2-bromo-” has a molecular weight of 294.119 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound. For a related compound, 4-Fluorophenylacetonitrile, the boiling point is 119-120 °C and the density is 1.126 g/mL at 25 °C .

Scientific Research Applications

Antiprotozoal Agents

Research on diphenyl-based bis(2-iminoimidazolidines) suggests their promise as antiprotozoal agents, particularly against Trypanosoma brucei, the causative agent of trypanosomiasis. Modifications to these compounds, such as the introduction of halogen atoms like fluorophenyl, have shown to improve activity and selectivity, indicating the potential of related compounds in treating protozoal infections (Martínez et al., 2015).

Anticancer and Antiangiogenic Agents

Pyridazinones, recognized for their wide spectrum of biological activities, have been explored for their anticancer, antiangiogenic, and antioxidant properties. New derivatives synthesized for inhibitory effects on various cancer cell lines have highlighted the versatility of this scaffold in developing potential anticancer therapies (Kamble et al., 2015).

Molecular Docking Studies for Anticancer Activity

Molecular docking studies on 3(2H)-one pyridazinone derivatives have been conducted to explore their potential as antioxidants and to investigate their anticancer activity. These studies aim to synthesize compounds with significant bioactivity, underscoring the importance of structural analysis in the development of therapeutic agents (Mehvish & Kumar, 2022).

Synthesis of Fluorine-Substituted Compounds for HIV-1 Inhibition

The synthesis of novel fluorine-substituted compounds aimed at inhibiting HIV-1 activity demonstrates the ongoing research into developing more effective antiviral agents. These studies involve complex synthetic pathways to create compounds that could potentially offer new avenues for HIV treatment (Abdel-Rahman et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, certain cinnamamides were found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As an example, 4-Fluorophenylacetonitrile is associated with certain hazards such as being harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c28-23-13-11-22(12-14-23)25-15-16-27(33)31(30-25)18-17-29-26(32)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,24H,17-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTJHYUWSANWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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